molecular formula C13H18N2O3 B14900739 2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate

2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate

Cat. No.: B14900739
M. Wt: 250.29 g/mol
InChI Key: YLWBQLGDJFZWBJ-UHFFFAOYSA-N
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Description

2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate is an organic compound with a complex structure that includes an isopropylamino group, an oxoethyl group, and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate typically involves multiple steps. One common method starts with the preparation of 2-amino-3-methylbenzoic acid, which is then esterified to form the corresponding methyl ester. The ester is then reacted with isopropylamine under controlled conditions to introduce the isopropylamino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of non-toxic solvents and catalysts, can be applied to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydroxyl derivatives.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking their catalytic function. The pathways involved can include signal transduction cascades and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Isopropylamino)-2-oxoethyl 2-amino-3-methylbenzoate is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and isopropylamino groups allows for diverse chemical modifications, while the oxoethyl group enhances its potential as a pharmacophore .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

[2-oxo-2-(propan-2-ylamino)ethyl] 2-amino-3-methylbenzoate

InChI

InChI=1S/C13H18N2O3/c1-8(2)15-11(16)7-18-13(17)10-6-4-5-9(3)12(10)14/h4-6,8H,7,14H2,1-3H3,(H,15,16)

InChI Key

YLWBQLGDJFZWBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)OCC(=O)NC(C)C)N

Origin of Product

United States

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